

Application Note: Jalapinolic Acid as a Novel Standard for Fatty Acid Analysis

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Compound of Interest

Compound Name: *Jalapinolic acid*

Cat. No.: *B1672778*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data for utilizing **jalapinolic acid** as an internal or external standard in the quantitative analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS).

Introduction

Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug discovery, and clinical diagnostics. The use of internal and external standards is fundamental to achieving reliable and reproducible results. **Jalapinolic acid**, or (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid found in plants of the Convolvulaceae family.^{[1][2][3]} Its unique structure, with a hydroxyl group on the C16 backbone, makes it an ideal candidate as a standard for fatty acid analysis as it typically does not interfere with the common endogenous fatty acids found in most biological samples. This application note outlines the properties of **jalapinolic acid** and provides a detailed protocol for its use as a standard in GC-MS based fatty acid analysis.

Properties of Jalapinolic Acid

A thorough understanding of the physicochemical properties of a standard is critical for its effective application.

Property	Value	Reference
Chemical Formula	C ₁₆ H ₃₂ O ₃	[1][4]
IUPAC Name	(11S)-11-hydroxyhexadecanoic acid	[1]
Molecular Weight	272.42 g/mol	[1][4]
Appearance	Solid powder	[4]
Purity (typical)	>98%	[4]
Solubility	Soluble in DMSO	[4]
Storage (long-term)	-20°C	[4]
Shipping Condition	Ambient temperature	[4]

Experimental Protocols

This section details the necessary steps for using **jalapinolic acid** as an internal standard for the quantification of total fatty acids in biological samples.

Materials and Reagents

- **Jalapinolic Acid** (Standard)
- Heptane (ACS grade or higher)
- Methanol (ACS grade or higher)
- Isooctane
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- 2M methanolic KOH
- BF₃-methanol or HCl-methanol (for derivatization)

- Internal Standard Stock Solution: Accurately weigh and dissolve **jalapinolic acid** in methanol to a final concentration of 1 mg/mL. Store at -20°C.
- Working Standard Solution: Dilute the stock solution with methanol to the desired concentration (e.g., 100 µg/mL).

Sample Preparation and Lipid Extraction

The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

- Sample Aliquoting: Transfer a known amount of the biological sample (e.g., 100 µL of serum, 10⁶ cells, or 10 mg of tissue) into a glass tube.
- Internal Standard Spiking: Add a precise volume of the **jalapinolic acid** working standard solution to each sample, quality control, and calibration standard. The amount added should be consistent across all samples.
- Lipid Extraction (Folch Method):
 - Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
 - Vortex thoroughly for 2 minutes.
 - Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
 - Centrifuge at 2000 x g for 5 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids into a new glass tube.
- Drying: Evaporate the solvent under a gentle stream of nitrogen or using a speed vacuum concentrator.

Fatty Acid Derivatization (Methylation)

For GC-MS analysis, fatty acids must be converted to their more volatile fatty acid methyl esters (FAMES).

- Re-dissolve: Re-dissolve the dried lipid extract in 1 mL of toluene.
- Methylation: Add 2 mL of 1% sulfuric acid in methanol.
- Incubation: Cap the tubes tightly and incubate at 50°C for 2 hours.
- Extraction of FAMES:
 - After cooling to room temperature, add 2 mL of saturated NaCl solution and 2 mL of hexane.
 - Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
 - Transfer the upper hexane layer containing the FAMES to a new vial for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of FAMES. Optimization may be required based on the instrument and column used.

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Column	DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature	250°C
Injection Volume	1 µL (splitless)
Oven Program	Start at 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min
Carrier Gas	Helium at a constant flow of 1 mL/min
MS Source Temp	230°C
MS Quad Temp	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	50-550 m/z

Data Analysis and Quantification

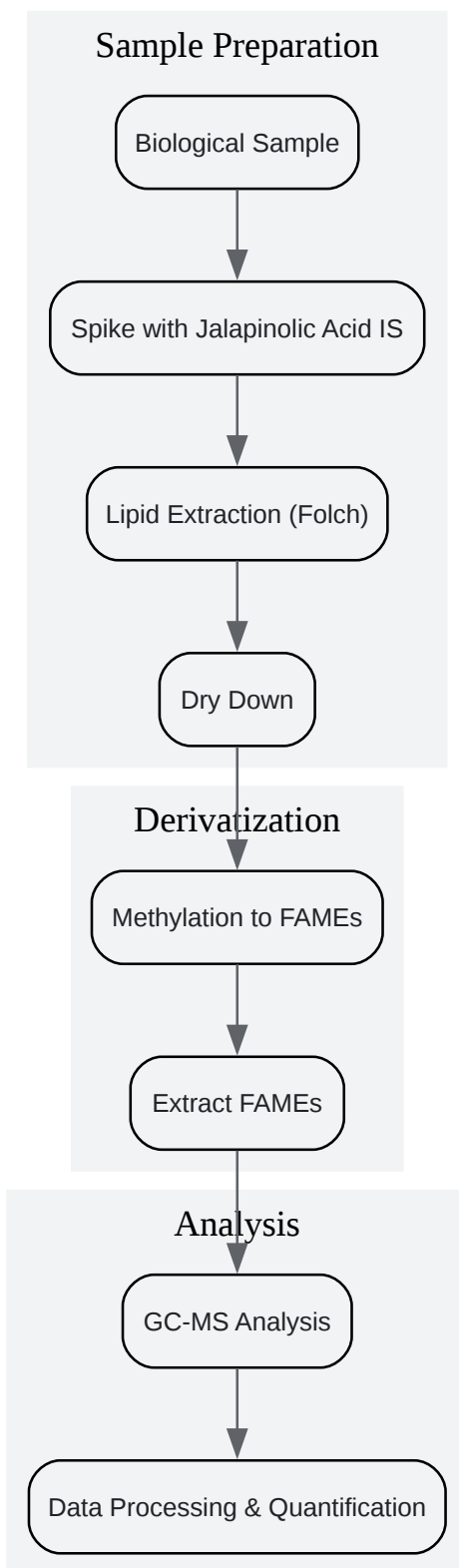
- **Peak Identification:** Identify the peaks corresponding to the FAMES and the **jalapinolic acid** methyl ester based on their retention times and mass spectra by comparing them to a standard library.
- **Quantification:** Calculate the concentration of each fatty acid using the following formula, based on the ratio of the peak area of the analyte to the peak area of the **jalapinolic acid** internal standard.

$$\text{Concentration} = (\text{Area_analyte} / \text{Area_IS}) * (\text{Concentration_IS} / \text{Response_Factor})$$

A calibration curve should be generated using a series of known concentrations of fatty acid standards with a constant amount of the **jalapinolic acid** internal standard to determine the response factors.

Visualizations

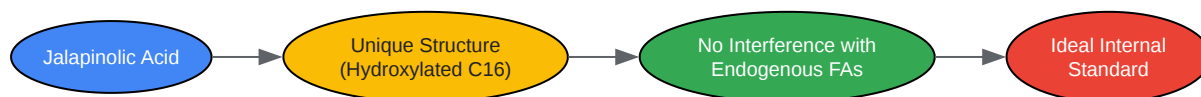
Experimental Workflow



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Caption: Workflow for fatty acid analysis using **jalapinolic acid**.

Logic for Standard Selection



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